Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a ureido group, and a chlorobenzyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method includes the reaction of piperidine with phenyl chloroformate to form the piperidine-1-carboxylate intermediate. This intermediate is then reacted with 4-chlorobenzyl isocyanate under controlled conditions to introduce the ureido group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the ureido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced ureido groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with biological molecules, while the piperidine ring may interact with receptors or enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate
- Phenyl 4-((3-(4-methylbenzyl)ureido)methyl)piperidine-1-carboxylate
- Phenyl 4-((3-(4-nitrobenzyl)ureido)methyl)piperidine-1-carboxylate
Uniqueness
Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate is unique due to the presence of the chlorobenzyl moiety, which imparts distinct chemical and biological properties. The chlorine atom can participate in various chemical reactions, making this compound a valuable intermediate for further functionalization and study.
Properties
IUPAC Name |
phenyl 4-[[(4-chlorophenyl)methylcarbamoylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c22-18-8-6-16(7-9-18)14-23-20(26)24-15-17-10-12-25(13-11-17)21(27)28-19-4-2-1-3-5-19/h1-9,17H,10-15H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASAWRSWJKBQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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